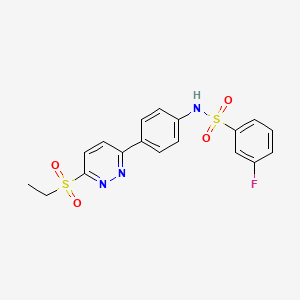

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S2/c1-2-27(23,24)18-11-10-17(20-21-18)13-6-8-15(9-7-13)22-28(25,26)16-5-3-4-14(19)12-16/h3-12,22H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLLFHDHVFMRMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects.

Mode of Action

It’s known that pyridazine derivatives can exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities.

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 399.44 g/mol. The compound features a pyridazine moiety, an ethylsulfonyl group, and a fluorobenzenesulfonamide structure, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H18FN3O3S |

| Molecular Weight | 399.44 g/mol |

| Purity | ≥ 95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazine Ring : Utilizing appropriate starting materials to synthesize the pyridazine core.

- Introduction of Sulfonyl Groups : Employing sulfonation reactions to incorporate the ethylsulfonyl group.

- Fluorination : Introducing fluorine into the aromatic system through electrophilic aromatic substitution.

Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve high purity levels.

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific biological pathways involved in cellular signaling and cancer therapeutics. Preliminary studies suggest that it may act as an inhibitor in certain enzymatic pathways.

Research Findings

- Anticancer Activity : In vitro studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values reported range from 5 to 15 µM depending on the cell line tested .

- Inhibition Studies : Research has shown that this compound inhibits specific kinases involved in tumor proliferation. For instance, it demonstrated a notable inhibitory effect on the activity of the EGFR pathway, which is critical in many cancers.

- Case Studies : A recent study involving animal models highlighted its potential as a therapeutic agent for treating tumors resistant to conventional therapies. In this study, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .

Summary of Biological Assays

| Assay Type | Cell Line | IC50 (µM) |

|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 10 |

| Cytotoxicity | A549 (Lung Cancer) | 8 |

| Kinase Inhibition | EGFR Pathway | IC50 < 5 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a pyridazine-sulfonamide scaffold with two closely related analogs:

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide (CAS 921544-25-4): Differs by having a 4-fluoro-3-methylbenzenesulfonamide group instead of 3-fluorobenzenesulfonamide .

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide (CAS 1005294-67-6): Replaces the sulfonamide group with a benzamide moiety .

Key Structural Differences:

- Fluorine Position : The target compound has fluorine at the meta position (C3) on the benzene ring, whereas the first analog has fluorine at the para position (C4) with an additional methyl group at C3.

- Functional Group : The second analog substitutes the sulfonamide (-SO₂NH₂) with a benzamide (-CONH₂), significantly altering polarity and hydrogen-bonding capacity.

Physicochemical Properties

Implications of Structural Variations:

- The benzamide group in the second analog (CAS 1005294-67-6) reduces molecular weight and may decrease acidity due to the absence of the sulfonamide’s sulfonic acid group.

Q & A

Basic Research Question

- Kinase inhibition : Test against Syk or Bcr-Abl kinases (IC₅₀ assays) due to structural similarity to known inhibitors (e.g., Cerdulatinib with ethylsulfonyl groups) .

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., leukemia K562 or solid tumors). Compare to reference compounds like Ponatinib .

- Anti-inflammatory potential : Screen for ATX modulation (autotaxin inhibitors share pyridazine motifs) .

How can researchers identify the primary molecular target and mechanism of action?

Advanced Research Question

- Target deconvolution : Employ chemoproteomics (e.g., affinity chromatography with tagged compound) or CRISPR-Cas9 gene-editing screens .

- Structural studies : Co-crystallize the compound with suspected targets (e.g., Syk kinase) to analyze binding interactions. The ethylsulfonyl group may occupy hydrophobic pockets .

- Pathway analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling changes (e.g., MAPK/STAT inhibition) .

How to design structure-activity relationship (SAR) studies for optimizing potency?

Advanced Research Question

- Modify substituents :

- Replace ethylsulfonyl with bulkier groups (e.g., cyclopropylsulfonyl) to enhance target affinity .

- Vary the fluorine position on the benzene ring to alter electronic effects and metabolic stability .

- Scaffold hopping : Test pyridazine replacements (e.g., pyrimidine or triazole) while retaining sulfonamide groups .

- Assay conditions : Use dose-response curves (IC₅₀) in parallel with toxicity assays (e.g., HEK293 cell viability) to calculate selectivity indices .

How to resolve contradictions in biological data caused by polymorphic forms or impurities?

Advanced Research Question

- Polymorph characterization : Perform X-ray crystallography or PXRD to identify stable forms. highlights salt forms impacting activity .

- Purity analysis : Use HPLC-MS (>98% purity threshold) and NMR to detect trace impurities (e.g., residual solvents or byproducts) .

- Bioassay standardization : Re-test under controlled conditions (e.g., serum-free media, consistent cell passage numbers) to isolate compound-specific effects .

What analytical methods ensure stability and shelf-life under storage conditions?

Advanced Research Question

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. The fluorobenzenesulfonamide group may hydrolyze under acidic conditions .

- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage. Avoid DMSO if crystalline precipitates form .

- Degradation pathways : Identify major metabolites via UPLC-QTOF and adjust storage (e.g., inert atmosphere for oxidation-prone groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.